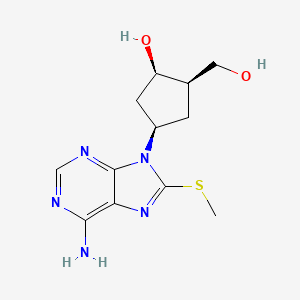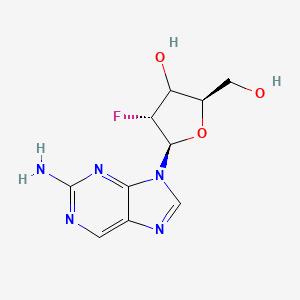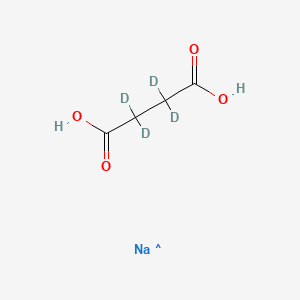
Antifungal agent 27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 27 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the synthesis of essential components in fungal cell membranes, thereby disrupting their growth and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 27 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. Industrial production also focuses on optimizing reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Antifungal agent 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with slightly different properties that may enhance its antifungal activity or reduce its toxicity.
科学研究应用
Antifungal agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methods.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential use in treating fungal infections, particularly those that are resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
Antifungal agent 27 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The compound targets the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, thereby blocking this essential pathway.
相似化合物的比较
Similar Compounds
Terbinafine: Another antifungal agent that inhibits squalene epoxidase.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness
Antifungal agent 27 is unique in its specific targeting of squalene epoxidase, which makes it highly effective against fungi that have developed resistance to other antifungal agents. Its unique chemical structure also allows for modifications that can enhance its activity and reduce potential side effects.
属性
分子式 |
C18H23N5OS |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
N'-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H23N5OS/c1-11-14(15-22-23-17(24-15)20-10-9-19)25-16(21-11)12-5-7-13(8-6-12)18(2,3)4/h5-8H,9-10,19H2,1-4H3,(H,20,23) |
InChI 键 |
WGLFIVVPESNTEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)



![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
